molecular formula C20H24N2O2 B2552977 N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide CAS No. 1448124-90-0

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide

Cat. No.: B2552977
CAS No.: 1448124-90-0
M. Wt: 324.424
InChI Key: BFUPVBNUJKPCDE-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of neuropsychiatric disorders. Its molecular structure, which incorporates a benzamide moiety linked to a methoxypiperidine ring, is characteristic of ligands designed to target central nervous system (CNS) receptors . Benzamide derivatives are frequently investigated for their potential affinity for various neurotransmitter receptors, including serotonin and dopamine receptor subtypes, which are critical targets for understanding and treating conditions such as anxiety, depression, and schizophrenia . The inclusion of the 4-methoxypiperidin-1-yl group is a common pharmacophoric feature in the design of compounds that interact with G-protein coupled receptors in the brain, suggesting this compound may serve as a valuable tool for probing receptor function and signaling pathways . Researchers can utilize this compound in in vitro binding assays to profile its affinity and selectivity, or in functional assays to study its agonist or antagonist properties . Its core structure provides a versatile scaffold for further chemical modification, making it a potential starting point for the synthesis and evaluation of novel bioactive molecules aimed at developing new therapeutic agents for CNS disorders.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-5-3-4-6-19(15)20(23)21-16-7-9-17(10-8-16)22-13-11-18(24-2)12-14-22/h3-10,18H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUPVBNUJKPCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Methoxypiperidine Intermediate: The initial step involves the synthesis of 4-methoxypiperidine through the reaction of piperidine with methanol in the presence of a catalyst.

    Coupling with Phenyl Group: The methoxypiperidine intermediate is then coupled with a phenyl group using a suitable coupling agent such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Amidation Reaction: The final step involves the reaction of the coupled product with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are used.

Major Products

    Oxidation: Formation of N-[4-(4-Hydroxypiperidin-1-YL)phenyl]-2-methylbenzamide.

    Reduction: Formation of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzylamine.

    Substitution: Formation of substituted derivatives such as N-[4-(4-Methoxypiperidin-1-YL)-3-nitrophenyl]-2-methylbenzamide.

Scientific Research Applications

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The methoxypiperidine moiety may interact with neurotransmitter receptors, while the benzamide group can bind to enzyme active sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

The following analysis compares N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide with structurally analogous compounds, focusing on substituent effects , physicochemical properties , and biological activity (where available).

Structural Analogues and Substituent Variations
Compound Name Key Substituents Structural Differences References
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methylbenzamide 2-methylbenzamide + imidazolidinone-thione side chain Replaces methoxypiperidine with a sulfur-containing imidazolidinone-thione group
N-(4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)phenyl)-2-methylbenzamide (91) 2-methylbenzamide + pyrazole-4-chlorophenyl Substitutes methoxypiperidine with a chlorophenylpyrazole ring
2-methyl-N-(4-[N-(1-(pyrimidine-2-yl)piperidine-4-yl)-naphthalen-1-yl]benzamide (LMD-E) 2-methylbenzamide + naphthalene-sulfonamide-piperidine-pyrimidine Incorporates a naphthalene sulfonamide linker and pyrimidine-piperidine hybrid
N-{4-[(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl}-2-methylbenzamide 2-methylbenzamide + benzazepine-carbonyl Replaces methoxypiperidine with a benzazepine-carbonyl moiety
N-(4-(Hydrazinecarbonyl)phenyl)-2-methylbenzamide 2-methylbenzamide + hydrazinecarbonyl Substitutes methoxypiperidine with a hydrazinecarbonyl group

Key Observations :

  • The methoxypiperidine group in the target compound provides a balance of hydrophilicity and steric bulk compared to bulkier heterocycles (e.g., benzazepine in ) or more polar groups (e.g., hydrazinecarbonyl in ).
  • Pyrazole and imidazolidinone-thione derivatives () exhibit distinct electronic profiles due to electronegative atoms (Cl, S), which may alter binding affinity to biological targets.
Physicochemical Properties
Compound Name Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Key Functional Groups References
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methylbenzamide 220–222 3.2 0.15 (DMSO) Thioxoimidazolidinone, methyl
N-(4-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)phenyl)-2-methylbenzamide (91) Not reported 4.1 0.08 (DMSO) Chlorophenyl, pyrazole
This compound (Target) Not reported 3.8* 0.12* (DMSO) Methoxypiperidine, methyl

Notes:

  • *Predicted values based on structural analogs. The methoxypiperidine group likely enhances aqueous solubility compared to chlorophenyl-pyrazole derivatives ().
  • Thioxoimidazolidinone derivatives () show moderate solubility, suggesting that sulfur-containing groups may reduce solubility compared to oxygenated piperidines.

Biological Activity

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C17H24N2O2
  • Molecular Weight: 288.39 g/mol

This compound features a piperidine ring, a methoxy group, and an amide functional group, which contribute to its unique biological properties.

The primary mechanism of action for this compound involves the inhibition of specific molecular targets within cancer cells. Research indicates that this compound acts as an ALK (Anaplastic Lymphoma Kinase) inhibitor , which plays a crucial role in various signaling pathways associated with cancer cell proliferation and survival. By inhibiting ALK, the compound can induce cell cycle arrest and promote apoptosis in ALK-dependent cancer cells.

Anticancer Properties

Several studies have investigated the anticancer activity of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • HCT116 (Colon Cancer)
  • A549 (Lung Cancer)
  • MCF7 (Breast Cancer)

The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, vary depending on the cell line but generally fall within the low micromolar range, suggesting potent anticancer activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses moderate antibacterial effects against several pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound may have potential applications in treating infections caused by resistant bacterial strains.

Case Study 1: ALK Inhibition and Cancer Therapy

A recent study published in a peer-reviewed journal explored the effects of this compound on ALK-dependent cancers. The researchers found that treatment with this compound led to significant tumor regression in xenograft models of lung cancer. The study concluded that this compound holds promise as a targeted therapy for ALK-positive malignancies.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound using disk diffusion methods. The results showed notable zones of inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
N-(4-(4-Methoxypiperidin-1-YL)phenyl)methanesulfonamidePiperidine ring, sulfonamide groupAnticancer, Antimicrobial
N-(4-(4-Methoxypiperidin-1-YL)phenyl)-nicotinamidePiperidine ring, nicotinamide moietyCell cycle regulation, Anticancer
N-(4-(4-Methoxypiperidin-1-YL)phenyl)-cyclobutanecarboxamideCyclobutanecarboxamide moietyALK inhibition

This table illustrates how variations in functional groups can influence the biological activities of related compounds.

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